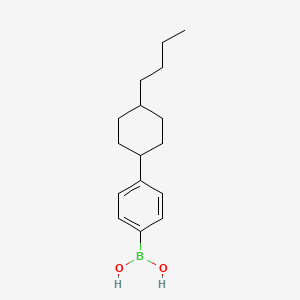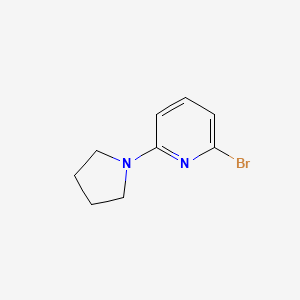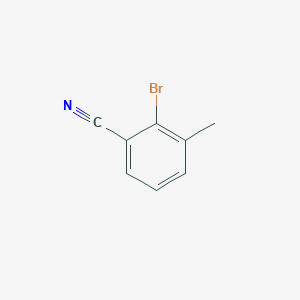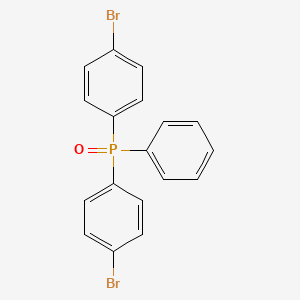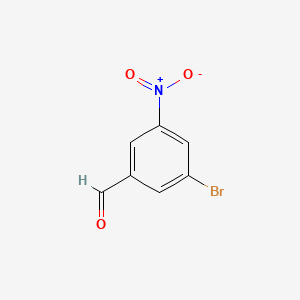
2-Formylbenzamide
説明
2-Formylbenzamide is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Transformations
Functional Derivatives Synthesis : 2-Formylbenzamide has been used in the synthesis of diverse chemical derivatives. For example, 2-substituted 3-chlorobenzaldehydes, prepared from 2-(3-chlorophenyl)-1,3-dioxolanes, utilized ortho-lithiation strategies involving this compound derivatives (Aksjonova et al., 2012).
Isoindoloquinazoline Derivatives Synthesis : this compound reacted with various amino compounds in deep eutectic solvents to produce derivatives like isoindoloquinazoline, showcasing efficient, mild, and operational simplicity (Devi et al., 2016).
Multicomponent Reactions : A four-component reaction involving this compound demonstrated the synthesis of complex compounds like 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)-N-alkylbenzamide, highlighting the versatility of this compound in organic synthesis (Soleimani et al., 2013).
Polymorphism and Material Science
Polymorph Studies : Research on polymorphs of compounds related to this compound, like 2-benzoyl-N,N-diethylbenzamide, has contributed to understanding crystal structures and stability under various conditions, informing material science applications (Moraes et al., 2021).
Mechanical Properties of Polymorphs : Studies on fluorinated amides related to this compound revealed significant insights into the mechanical properties of polymorphs, crucial for material design and engineering (Mondal et al., 2017).
作用機序
Target of Action
The primary targets of 2-Formylbenzamide are currently not well-defined in the literature. The compound is a derivative of benzamide, which is known to interact with various biological targets. The specific targets of this compound remain to be elucidated .
Mode of Action
The exact mode of action of this compound is not clearly documented. As a benzamide derivative, it may share some of the interactions that benzamides have with biological targets. These interactions often involve binding to the target molecule, leading to changes in its function . .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-studied. Given its structural similarity to benzamide, it may influence similar pathways. Benzamides are known to interact with various biochemical pathways, including those involved in cell signaling and metabolism . .
Pharmacokinetics
For instance, it has a relatively low molecular weight (149.15 g/mol), which may favor absorption and distribution . Its polar surface area and the presence of hydrogen bond acceptors and donors could influence its solubility and permeability .
Result of Action
It has been suggested that this compound may have inhibitory effects on inflammatory diseases
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its action. For instance, its boiling point is 322.3±25.0 °C at 760 mmHg, suggesting that it is stable under normal physiological conditions .
生化学分析
Biochemical Properties
2-Formylbenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a complex that can undergo further biochemical transformations .
Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can bind to receptor proteins on the cell surface, initiating a cascade of intracellular events that modulate gene expression and cellular metabolism . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In particular, it has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can alter gene expression patterns, leading to changes in cellular behavior.
Moreover, this compound has been observed to impact cellular metabolism by affecting the activity of key metabolic enzymes. For example, it can inhibit the activity of lactate dehydrogenase, an enzyme involved in glycolysis, thereby altering the metabolic flux within the cell . These effects underscore the compound’s potential to influence cellular function at multiple levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptor proteins. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction .
For instance, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in the enzymatic activity and subsequent downstream effects on cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time .
Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates . These findings suggest that the compound’s effects are not only immediate but can also have lasting impacts on cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhanced cellular metabolism and improved cell signaling . At higher doses, toxic effects have been reported, including cellular damage and increased rates of apoptosis .
Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound undergoes phase I metabolic reactions, including oxidation and reduction, which introduce hydrophilic groups to the molecule, making it more water-soluble . These reactions are crucial for the compound’s subsequent excretion from the body.
Additionally, this compound can participate in phase II metabolic reactions, such as glucuronidation and sulfation, which further enhance its solubility and facilitate its elimination . These metabolic pathways underscore the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, depending on its affinity for different biomolecules .
For instance, this compound can bind to transport proteins that facilitate its movement across cell membranes, ensuring its proper localization within the cell . This distribution is crucial for the compound’s activity, as it needs to reach specific cellular sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules .
Targeting signals and post-translational modifications play a key role in directing this compound to these compartments . For example, the presence of specific amino acid sequences can act as signals that guide the compound to the nucleus, where it can influence gene expression and other nuclear processes . These localization mechanisms are essential for the compound’s function and its impact on cellular activity.
特性
IUPAC Name |
2-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCBYJEVMKIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573392 | |
| Record name | 2-Formylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87963-75-5 | |
| Record name | 2-Formylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-formylbenzamide derivatives that influence their reactivity?
A: this compound derivatives possess a unique structure that allows for intriguing chemical transformations. The presence of both an aldehyde group and an amide group ortho to each other on a benzene ring facilitates intramolecular reactions. [, ] For instance, 2-formylbenzamides can exist in equilibrium with their cyclic tautomers, such as hydroxylactams or aminolactones, depending on the substituents and reaction conditions. [] The nature of the substituents on the nitrogen of the amide group also plays a crucial role in determining the preferred tautomeric form and reactivity. []
Q2: How does the photoreactivity of 2-formylbenzamides differ from 2-formylbenzylamines?
A: While both 2-formylbenzamides and 2-formylbenzylamines can undergo photochemical reactions, their products differ significantly. Irradiation of 2-formylbenzylamine in the presence of fumarates leads to the formation of adducts, suggesting the intermediacy of a quinodimethane species. [] Conversely, photolysis of 2-formylbenzamides yields amino lactones, highlighting the distinct reactivity arising from the presence of the amide moiety. []
Q3: Can 2-formylbenzoic acid derivatives be synthesized from readily available starting materials?
A: Yes, 2-formylbenzoic acid derivatives, specifically 3-cyanophthalides, can be efficiently synthesized from phthalaldehydic acids. [] This transformation employs trimethylsilyl cyanide (TMSCN) in the presence of iodobenzene diacetate (PhI(OAc)2) and boron trifluoride etherate (BF3.OEt2) as reagents. This method tolerates a variety of substituents on the phthalaldehydic acid framework and can also be applied to the synthesis of 3-cyanophthalides from the corresponding 2-formylbenzamides. []
Q4: How does the presence of a chlorine atom at the 6-position affect the tautomeric behavior of 2-formylbenzamides and 2-formylbenzoic acid esters?
A: Introducing a chlorine atom at the 6-position of the benzene ring significantly impacts the tautomeric equilibrium. While 6-chloro-2-formylbenzamide exists exclusively in its cyclic form, 6-chloro-2-formylbenzoic acid esters exhibit both open-chain and cyclic tautomeric forms. [] This difference highlights the subtle interplay between electronic effects imparted by the substituents and the inherent preference for ring-chain tautomerism in these systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)


